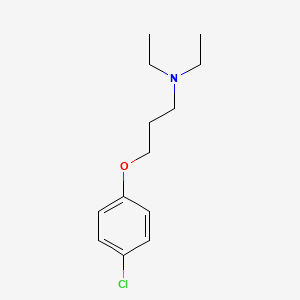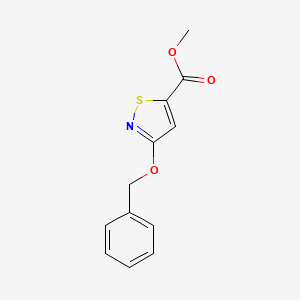
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol
Descripción general
Descripción
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol. This compound has been researched for its potential implications in various fields of science and industry.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of receptors, including α1-adrenergic receptors .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with various receptors and exert their effects through these interactions .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antitumor, antifungal, antidepressant, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Métodos De Preparación
The synthesis of 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol typically involves the reaction of N-Boc-piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (CH2Cl2). The mixture is heated to reflux, and after the reaction is complete, the product is isolated and purified . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones.
Biology: The compound has been evaluated for its biological activity, including antitumor, antifungal, antidepressant, and antiviral properties.
Medicine: Research has explored its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2-(4-(4-Bromobenzyl)piperazin-1-yl)ethanol: This compound has a similar structure but with a different bromine substitution pattern.
2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol: This compound features a pyrimidine ring instead of a benzyl group.
The uniqueness of this compound lies in its specific bromine substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMZYNLJOTXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



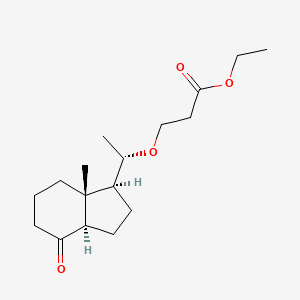
![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)
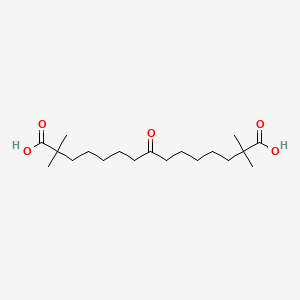
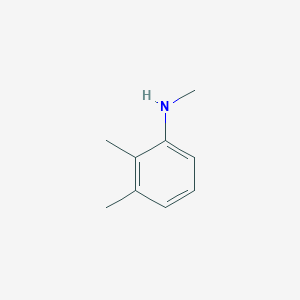
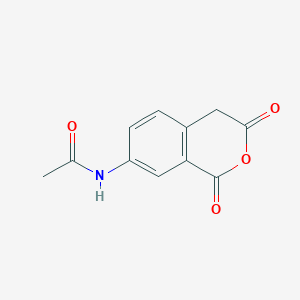
![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)
![1-Methyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium](/img/structure/B3136312.png)
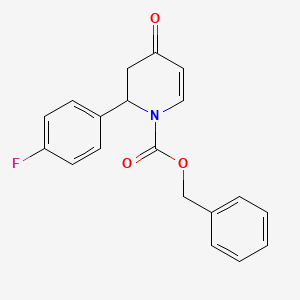
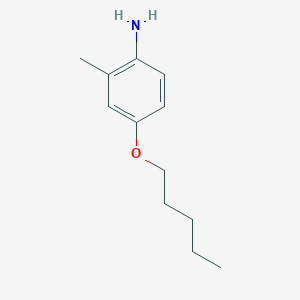
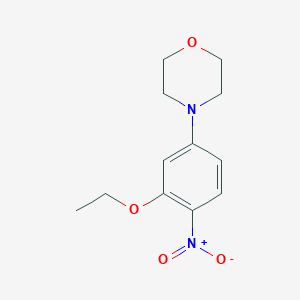
![7,18-dicyclohexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3136330.png)
